

Application Note: Recombinant Expression and Purification of Prolyl-peptidyl-peptidase 1 (PPEP-1)

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Compound of Interest		
Compound Name:	PPEP	
Cat. No.:	B1147676	Get Quote

Introduction

Prolyl-peptidyl-peptidase 1 (**PPEP-1**) is a crucial enzyme involved in various biological processes, making it a significant target for research and drug development. To facilitate these studies, a reliable method for producing highly pure and active recombinant **PPEP-1** is essential. This application note provides a detailed protocol for the expression of N-terminally His6-tagged **PPEP-1** in Escherichia coli and its subsequent purification using a two-step chromatography process. The described method yields high-purity **PPEP-1** suitable for structural and functional studies.

Key Experimental Workflow

The overall workflow for the recombinant expression and purification of **PPEP-1** involves several key stages: transformation of the expression vector into a suitable E. coli strain, cell culture and induction of protein expression, cell lysis, and a two-step purification process involving immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) to obtain highly pure protein. An optional step for the removal of the affinity tag is also described.

Experimental Protocols

1. Gene Cloning and Expression Vector

Methodological & Application





The coding sequence for the **PPEP**-1 variant, lacking its signal sequence, is cloned into a pETite N-His-TEV vector. This vector appends an N-terminal His6-tag followed by a Tobacco Etch Virus (TEV) protease cleavage site to the **PPEP**-1 sequence. The His6-tag facilitates purification by IMAC, and the TEV site allows for the subsequent removal of the tag if required.

2. Recombinant Protein Expression in E. coli

The expression of recombinant **PPEP-1** (r**PPEP-1**) is performed using the E. coli strain BL21(DE3).

- Transformation: Transform the pETite-PPEP-1 plasmid into chemically competent E. coli BL21(DE3) cells.
- Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
- Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Incubation: Continue to incubate the culture overnight at 18°C with shaking.
- Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 The cell pellet can be stored at -80°C until further use.
- 3. Cell Lysis and Clarification
- Resuspend the cell pellet in lysis buffer (see Table 1).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 48,000 x g for 30 minutes at 4°C to pellet cell debris.
 The supernatant containing the soluble rPPEP-1 is collected for purification.
- 4. Purification of rPPEP-1



A two-step purification protocol is employed to achieve high-purity rPPEP-1.[1]

4.1. Step 1: Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes the affinity of the N-terminal His6-tag for nickel ions immobilized on an agarose resin.[1][2]

- Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with IMAC Binding Buffer (see Table 1).[1]
- Sample Loading: Load the clarified cell lysate onto the equilibrated column.
- Washing: Wash the column with IMAC Wash Buffer to remove unbound and weakly bound proteins.
- Elution: Elute the bound rPPEP-1 from the column using IMAC Elution Buffer, which contains a high concentration of imidazole to compete with the His-tag for binding to the nickel resin.

 [1]

4.2. (Optional) His-Tag Removal

If required for downstream applications, the N-terminal His6-tag can be removed by TEV protease cleavage.

- Buffer Exchange: Exchange the buffer of the eluted rPPEP-1 into a TEV cleavage buffer (e.g., TBS buffer, see Table 1) using dialysis or a desalting column.
- TEV Protease Digestion: Add TEV protease to the protein solution and incubate overnight at 4°C.
- Reverse IMAC: Pass the digestion mixture through a pre-equilibrated Ni-NTA column. The
 untagged rPPEP-1 will be collected in the flow-through, while the cleaved His-tag and any
 uncleaved protein will bind to the resin.

4.3. Step 2: Size-Exclusion Chromatography (SEC)

The final purification step separates proteins based on their size and removes any remaining impurities and aggregates.[1]



- Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 75) with SEC Buffer (see Table 1).
- Sample Loading: Concentrate the rPPEP-1 sample from the IMAC step (or reverse IMAC) and load it onto the equilibrated SEC column.
- Elution: Elute the protein with SEC Buffer. The rPPEP-1 will elute as a single peak corresponding to its monomeric molecular weight of approximately 22 kDa.[1]
- Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity. Pool the fractions containing pure r**PPEP-1**.

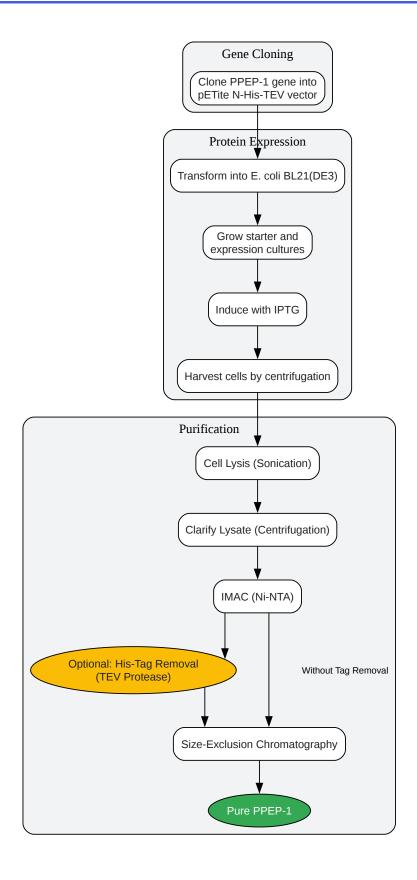
Data Presentation

Table 1: Buffer Compositions for rPPEP-1 Purification

Buffer Name	Composition
Lysis Buffer	50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM Imidazole, 1 mM DTT, Protease Inhibitors
IMAC Binding Buffer	50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM Imidazole
IMAC Wash Buffer	50 mM Tris-HCl pH 7.5, 200 mM NaCl, 30 mM Imidazole
IMAC Elution Buffer	50 mM Tris-HCl pH 7.5, 200 mM NaCl, 250 mM Imidazole
TBS Buffer	50 mM Tris-HCl pH 7.5, 200 mM NaCl
SEC Buffer	20 mM Tris-HCl pH 7.5, 200 mM NaCl

Visualizations

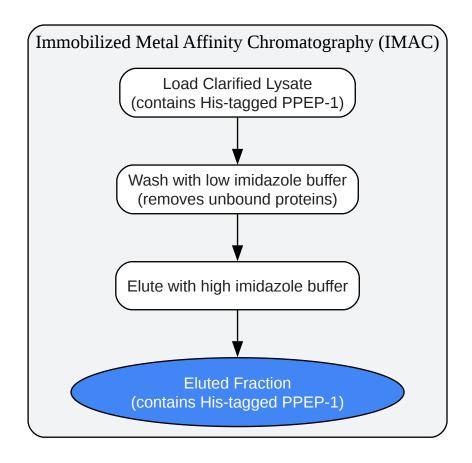




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Caption: Workflow for recombinant **PPEP-1** expression and purification.

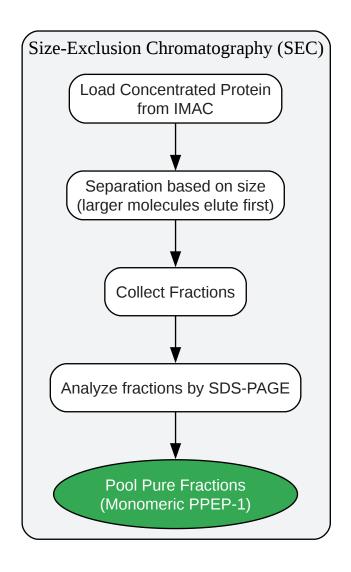




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Caption: Signaling pathway for IMAC purification of His-tagged PPEP-1.





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Caption: Logical relationship in the SEC purification of PPEP-1.

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References

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- 2. Purification of His-Tagged Proteins PubMed [pubmed.ncbi.nlm.nih.gov]
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